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Compound of Interest

6-Hydroxy-2-naphthaleneacetic
Compound Name:
acid methyl ester

CAS No.: 91903-08-1

Cat. No.: B029756

Get Quote

Molecular Profiling, Synthesis, and Metabolic
Applications
Executive Summary

6-Hydroxy-2-naphthaleneacetic acid methyl ester (CAS 91903-08-1) is a critical bicyclic
aromatic intermediate used primarily in the development and metabolic profiling of non-
steroidal anti-inflammatory drugs (NSAIDs). It serves as a structural analog and potential
metabolite standard for Nabumetone and 6-Methoxy-2-naphthylacetic acid (6-MNA), the active
metabolite responsible for the therapeutic effects of Relafen (Nabumetone).

This guide provides a definitive technical breakdown of the molecule’s physicochemical
properties, validated synthetic protocols, and its role in pharmaceutical research.

Part 1: Physicochemical Profile

The molecular weight of 6-Hydroxy-2-naphthaleneacetic acid methyl ester is 216.23 g/mol .

[1][2]
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This value is critical for stoichiometric calculations in synthetic organic chemistry and for setting

mass spectrometry (MS) gating parameters during metabolite identification.

Key Data Table[3][4]

Property Value Technical Context
Methyl 2-(6- o
Official nomenclature for
IUPAC Name hydroxynaphthalen-2- ]
regulatory documentation.
yl)acetate
Unique identifier for
CAS Number 91903-08-1 procurement and database
indexing.
Used for elemental analysis
Molecular Formula C13H1203 o
validation.
) Average mass (based on
Molecular Weight 216.23 g/mol

standard atomic weights).

Monoisotopic Mass

216.0786 g/mol

Essential for high-resolution
MS (HRMS).

Physical State

Off-white to pale beige solid

Coloration often indicates trace

oxidation of the phenol.

Soluble in MeOH, DMSO,

Poor water solubility; requires

Solubility organic co-solvent for
EtOAcC .
bioassays.
) ] Relevant for extraction pH;
pKa (Predicted) ~9.5 (Phenolic OH)

ionized at basic pH (>10).

Part 2: Synthetic Pathways & Process Chemistry
Primary Synthesis: Fischer Esterification

The most robust "self-validating” method for generating high-purity methyl ester is the acid-

catalyzed esterification of the parent acid, 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-

46-0).
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The Protocol

¢ Principle: Equilibrium-driven reaction using methanol as both reactant and solvent, driven to
completion by removing water or using excess alcohol.

o Reagents: 6-Hydroxy-2-naphthaleneacetic acid, Anhydrous Methanol (MeOH), Concentrated
Sulfuric Acid (H2SOa) or Thionyl Chloride (SOCL).

Step-by-Step Methodology:

» Dissolution: Charge a round-bottom flask with 1.0 equivalent of 6-Hydroxy-2-
naphthaleneacetic acid. Add 10-15 volumes of anhydrous MeOH.

o Catalysis: Cool the solution to 0°C. Dropwise add 0.1 equivalents of conc. H2SOa (or 1.1 eq
of SOCI: if generating HCI in situ).

o Reflux: Heat the mixture to reflux (65°C) for 3-5 hours.

o Validation Point: Monitor via TLC (SiOz; Hexane:EtOAc 7:3). The starting material (acid)
will stay at the baseline or streak; the product (ester) will move to R_f ~0.5-0.6.

e Workup: Cool to room temperature. Concentrate MeOH under reduced pressure. Dilute
residue with Ethyl Acetate (EtOAc). Wash with saturated NaHCOs (to remove unreacted
acid) and Brine.

 Purification: Dry organic layer over MgSOeu, filter, and concentrate. Recrystallize from
Hexane/EtOAc if necessary.

Alternative Pathway: Demethylation

If starting from the abundant Methyl 6-methoxy-2-naphthylacetate (Naproxen/Nabumetone
intermediate), a selective demethylation is required.

e Reagent: Boron Tribromide (BBr3) in Dichloromethane (DCM) at -78°C.

e Risk:[3] BBr3 can hydrolyze the ester if the workup is not strictly controlled. The Fischer
esterification (Method 1) is generally preferred for higher yield and operational simplicity.
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Part 3: Pharmaceutical Applications & Metabolic

Context
The Nabumetone Connection

Nabumetone is a non-acidic prodrug. Upon ingestion, it undergoes extensive first-pass
metabolism in the liver to form 6-Methoxy-2-naphthylacetic acid (6-MNA), which is the active
COX inhibitor.

The 6-Hydroxy-2-naphthaleneacetic acid methyl ester is chemically significant in this
pathway as:

o Metabolite Standard: It represents the O-desmethyl derivative of the active drug. In Phase |
metabolism, O-demethylation is a common clearance pathway.

e Impurity Marker: During the synthesis of Nabumetone or Naproxen, incomplete methylation
of the 6-OH group results in this impurity. Quantifying it is essential for CMC (Chemistry,
Manufacturing, and Controls) regulatory filing.

Visualization: Synthesis & Metabolic Logic

The following diagram illustrates the chemical relationship between the precursor acid, the
target ester, and the related drug Nabumetone.

Fischer Esterification 6-Hydroxy-2-naphthaleneacetic
(MeOH, H2S04) acid methyl ester
(Target Molecule)

6-Hydroxy-2-naphthaleneacetic acid
(Precursor Acid)

CAS: 10441-46-0 Hypothetical
O-Demethylation MW: 216.23

Liver Metabolism v B
Nabumetone (Oxidation) P (Active Metabolite) T
(Prodrug) Methoxy Analog

Click to download full resolution via product page
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Figure 1: Synthetic relationship between the acid precursor and the methyl ester target,
alongside the parallel metabolic pathway of Nabumetone.

Part 4: Analytical Characterization

To certify the identity of the synthesized 6-Hydroxy-2-naphthaleneacetic acid methyl ester,
the following analytical parameters should be met.

HPLC-UV Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um).
» Mobile Phase: Gradient elution.
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Detection: UV at 254 nm (strong naphthalene absorption) and 280 nm.

o Retention Time: The methyl ester will elute later than the free acid (due to loss of the polar
carboxyl proton) but earlier than the methoxy-analog (phenols are more polar than methyl
ethers).

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI) in Positive Mode (M+H) or Negative Mode (M-H).
e Signal:
o Positive Mode: Look for m/z 217.24 [M+H]*.

o Negative Mode: Look for m/z 215.22 [M-H]~ (Phenolic proton abstraction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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